Cas no 1876652-01-5 ({1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine)

{1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine is a versatile chemical intermediate featuring a cyclobutyl core linked to a trifluoromethyl-substituted pyridine moiety and a primary amine functional group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The cyclobutyl scaffold contributes to conformational rigidity, potentially improving binding affinity in target interactions. The primary amine allows for further derivatization, enabling the synthesis of amides, sulfonamides, or other nitrogen-containing derivatives. This compound is particularly useful in the development of pharmaceuticals, where its structural features may optimize pharmacokinetic properties. Its well-defined reactivity profile ensures consistent performance in synthetic workflows.
{1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine structure
1876652-01-5 structure
Product name:{1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine
CAS No:1876652-01-5
MF:C11H13F3N2
Molecular Weight:230.229532957077
CID:5766103
PubChem ID:115009127

{1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine 化学的及び物理的性質

名前と識別子

    • 1876652-01-5
    • EN300-1929605
    • {1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine
    • {1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine
    • インチ: 1S/C11H13F3N2/c12-11(13,14)8-2-3-9(16-6-8)10(7-15)4-1-5-10/h2-3,6H,1,4-5,7,15H2
    • InChIKey: NSYYKWOZLYVZEU-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C=C1)C1(CN)CCC1)(F)F

計算された属性

  • 精确分子量: 230.10308291g/mol
  • 同位素质量: 230.10308291g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 248
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • XLogP3: 1.9

{1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1929605-2.5g
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine
1876652-01-5
2.5g
$2211.0 2023-09-17
Enamine
EN300-1929605-10.0g
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine
1876652-01-5
10g
$5837.0 2023-06-01
Enamine
EN300-1929605-5g
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine
1876652-01-5
5g
$3273.0 2023-09-17
Enamine
EN300-1929605-0.25g
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine
1876652-01-5
0.25g
$1038.0 2023-09-17
Enamine
EN300-1929605-1.0g
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine
1876652-01-5
1g
$1357.0 2023-06-01
Enamine
EN300-1929605-0.1g
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine
1876652-01-5
0.1g
$993.0 2023-09-17
Enamine
EN300-1929605-0.05g
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine
1876652-01-5
0.05g
$948.0 2023-09-17
Enamine
EN300-1929605-5.0g
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine
1876652-01-5
5g
$3935.0 2023-06-01
Enamine
EN300-1929605-0.5g
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine
1876652-01-5
0.5g
$1084.0 2023-09-17
Enamine
EN300-1929605-1g
{1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine
1876652-01-5
1g
$1129.0 2023-09-17

{1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine 関連文献

{1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamineに関する追加情報

Chemical Profile of {1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine (CAS No. 1876652-01-5)

{1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine, identified by its CAS number 1876652-01-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclobutyl moiety linked to a pyridine ring, which is further substituted with a trifluoromethyl group. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.

The presence of the trifluoromethyl group in the pyridine ring is particularly noteworthy, as this functional group is known to enhance the metabolic stability and binding affinity of small molecule drugs. In recent years, there has been a surge in the investigation of trifluoromethyl-containing compounds due to their demonstrated efficacy in various therapeutic areas, including oncology, anti-inflammatory, and antiviral applications. The cyclobutyl backbone contributes to the rigidity of the molecule, which can be advantageous in terms of optimizing interactions with biological targets such as enzymes and receptors.

Recent studies have highlighted the potential of heterocyclic compounds like {1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine as scaffolds for novel drug candidates. The pyridine ring, being a common pharmacophore, facilitates interactions with biological systems through hydrogen bonding and hydrophobic effects. The combination of these structural elements suggests that this compound may exhibit desirable pharmacokinetic properties, including improved solubility and bioavailability.

In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules are critical steps toward understanding their biological activity. Advances in synthetic methodologies have enabled the efficient preparation of intricate structures like {1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine, allowing researchers to explore its potential applications in greater detail. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the desired framework while maintaining high selectivity and yield.

The trifluoromethyl group is particularly interesting from a chemical perspective, as it can influence both the electronic properties and steric environment of the molecule. This modification often enhances lipophilicity, which is a key factor in drug design for achieving optimal membrane penetration. Additionally, trifluoromethyl groups are known to increase metabolic stability by resisting oxidation processes that typically occur in biological systems.

Current research endeavors are focused on evaluating the pharmacological profile of {1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine through in vitro and in vivo studies. Preliminary data suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to human health conditions. Such findings are crucial for guiding further optimization efforts aimed at enhancing its therapeutic potential.

The cyclobutyl ring introduces a unique three-dimensional arrangement that can be exploited to improve binding affinity and selectivity. By modulating the size and shape of the molecule, researchers can fine-tune its interactions with biological targets. This level of structural control is essential for developing drugs that are both effective and minimally toxic.

From an industrial perspective, the synthesis of {1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine on an industrial scale presents challenges that require innovative solutions. Process chemists are continually refining synthetic routes to improve efficiency while maintaining cost-effectiveness. Such advancements are vital for translating laboratory discoveries into commercially viable pharmaceutical products.

The integration of computational chemistry tools has significantly accelerated the drug discovery process. Molecular modeling techniques allow researchers to predict how {1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine will interact with biological targets before conducting expensive experimental trials. This approach not only saves time but also reduces resource consumption by prioritizing promising candidates based on theoretical data.

In conclusion, {1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and rigid framework positions it as a valuable asset in ongoing pharmaceutical research efforts aimed at addressing unmet medical needs.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd